1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide is a chemical compound with the molecular formula C33H39IN2 and a molecular weight of 590.58 g/mol . This compound is known for its role as a precursor to N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis and organometallic chemistry .
Preparation Methods
The synthesis of 1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide typically involves the reaction of imidazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form imidazolium salts.
Reduction: Reduction reactions can convert the imidazolinium iodide to its corresponding imidazoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide involves its role as a precursor to N-heterocyclic carbene ligands. These ligands form stable complexes with transition metals, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific catalytic reactions being studied .
Comparison with Similar Compounds
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Another NHC precursor with different steric and electronic properties.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Known for its bulky adamantyl groups, which influence its reactivity and stability.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: Features bulky isopropyl groups that affect its catalytic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
Molecular Formula |
C33H39IN2 |
---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
3-[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-1-[(1R)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C33H39N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-20,23,30-31H,21-22H2,1-6H3;1H/q+1;/p-1/t30-,31+; |
InChI Key |
FBAXFNUYKXNWGQ-USHPRDJASA-M |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.